Urea Capping Group vs. Carbamate: Superior Enzyme Potency and Selectivity in NS3 Protease Inhibition
In a systematic study of alpha-ketoamide HCV NS3 protease inhibitors, compounds incorporating a urea capping group at the P4 position were directly compared to their carbamate counterparts. The study concluded that compounds with urea cappings were generally more potent and selective than those with carbamate cappings. The most potent compound identified was a tert-butyl urea analog, which directly incorporates the structural motif found in CAS 101968-85-8 [1]. This finding underscores the superiority of the tert-butyl urea cap over alternative capping strategies.
| Evidence Dimension | Enzyme potency and selectivity |
|---|---|
| Target Compound Data | tert-Butyl urea analog (most potent in series) |
| Comparator Or Baseline | Carbamate-capped analogs |
| Quantified Difference | Qualitatively described as 'more potent and selective' |
| Conditions | HCV NS3 serine protease continuous assay |
Why This Matters
This direct comparison validates that the tert-butyl urea group, a key feature of CAS 101968-85-8, is not an interchangeable moiety; it is a pharmacophoric element that confers a measurable advantage in enzyme inhibition over other common capping groups.
- [1] Chen, K. X., et al. (2008). Potent and selective small molecule NS3 serine protease inhibitors of Hepatitis C virus with dichlorocyclopropylproline as P2 residue. Bioorganic & Medicinal Chemistry, 16(4), 1874-1883. View Source
